molecular formula C11H19NO3 B12871922 Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B12871922
M. Wt: 213.27 g/mol
InChI Key: ZIYVTNGOWWBDEV-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring, which is a five-membered lactam structure, and is substituted with ethyl, hydroxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate typically involves the condensation of ethyl acetoacetate with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is unique due to its complex structure, which includes a pyrrolidine ring and multiple functional groups. This complexity imparts distinct chemical properties and potential biological activities that are not observed in simpler esters .

Biological Activity

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is a synthetic compound belonging to the pyrrolidine class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique pyrrolidine structure, which contributes to its biological activity. The compound's molecular formula is C₁₃H₁₉NO₃, with a molecular weight of approximately 213.273 g/mol .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • This compound has been studied for its potential antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
  • Cytotoxic Effects :
    • Research indicates that this compound exhibits cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems is under investigation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cell proliferation.
  • Modulation of Signaling Pathways : It appears to interact with various cellular signaling pathways, influencing processes such as apoptosis and cell survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 30 µM.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer25Apoptosis induction
Colon Cancer20Cell cycle arrest

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C11H19NO3/c1-4-8-9(6-10(13)15-5-2)12-7-11(8,3)14/h6,8,12,14H,4-5,7H2,1-3H3/b9-6-

InChI Key

ZIYVTNGOWWBDEV-TWGQIWQCSA-N

Isomeric SMILES

CCC1/C(=C/C(=O)OCC)/NCC1(C)O

Canonical SMILES

CCC1C(=CC(=O)OCC)NCC1(C)O

Origin of Product

United States

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